4-[(3-Aminophenyl)methyl]piperazin-2-one
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern drug discovery. elsevier.com Nitrogen-containing heterocycles are particularly ubiquitous in biologically active molecules and approved therapeutics. nih.gov Within this vast landscape, the piperazin-2-one (B30754) motif is increasingly recognized as a privileged scaffold. researchgate.net
The synthesis of piperazin-2-one derivatives is an active area of research, with various methodologies being developed to create diverse molecular libraries. These methods range from classical cyclization reactions to more modern approaches like palladium-catalyzed asymmetric hydrogenation and one-pot multi-component reactions. researchgate.netmdpi.com The ongoing development of novel synthetic routes allows chemists to systematically modify the piperazin-2-one core, introducing a variety of substituents to explore the chemical space and modulate biological activity. mdpi.com
Overview of Piperazine (B1678402) and Piperazinone Scaffolds in Medicinal Chemistry and Chemical Biology
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, a feature that imparts favorable physicochemical properties for drug design. qub.ac.uk These properties include a high polar surface area, the presence of hydrogen bond donors and acceptors, and relative structural rigidity, which often lead to improved water solubility and oral bioavailability. researchgate.net The piperazine scaffold is a component of numerous blockbuster drugs, demonstrating its broad therapeutic utility. nih.govmdpi.com Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. qub.ac.ukelsevier.com
The piperazin-2-one scaffold, a derivative of piperazine featuring a ketone group adjacent to one of the nitrogen atoms, retains many of the beneficial properties of the parent piperazine ring while offering distinct chemical characteristics. It is a key structural component in many natural products and pharmaceuticals. researchgate.net This scaffold is particularly valued for its peptidomimetic properties, allowing it to mimic the structure of peptide bonds and interact with biological targets that recognize peptides. researchgate.net The diverse biological activities exhibited by piperazin-2-one derivatives include antitumor and antiproliferative properties, underscoring their importance in the development of novel therapeutic agents.
Specific Focus on 4-[(3-Aminophenyl)methyl]piperazin-2-one as a Research Target
Within the broad class of substituted piperazin-2-ones, the compound this compound emerges as a molecule of significant interest for chemical and pharmacological research. Although detailed, publicly available research focused exclusively on this specific compound is limited, its structure suggests considerable potential as both a synthetic intermediate and a candidate for biological screening.
The molecule combines two key structural motifs: the piperazin-2-one core and a 3-aminobenzyl group attached to the nitrogen at position 4. The piperazin-2-one moiety serves as a validated pharmacophore, while the aminophenyl group offers a reactive handle for further chemical modification. This primary amine can be readily functionalized to generate a diverse library of derivative compounds, making this compound a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
Its potential as a research target stems from the established biological significance of both of its constituent parts. Arylpiperazine derivatives are known to interact with a variety of biological targets, and the specific substitution pattern on the phenyl ring can be critical for activity and selectivity. The presence of the flexible benzyl (B1604629) linker also allows for optimal positioning of the aryl group within a target's binding site. Therefore, this compound represents a promising starting point for fragment-based drug discovery and the development of new chemical entities for various therapeutic areas.
Interactive Table: Chemical Properties of this compound Below are the key chemical identifiers for the compound of interest.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1016734-75-0 |
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.26 g/mol |
| Canonical SMILES | C1CN(C(=O)NC1)CC2=CC=CC(=C2)N |
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-aminophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLZAJVQONFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016734-75-0 | |
| Record name | 4-[(3-aminophenyl)methyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 4 3 Aminophenyl Methyl Piperazin 2 One Analogues
Principles of SAR Analysis in Heterocyclic Compounds
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. For heterocyclic compounds like piperazin-2-ones, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. The analysis focuses on identifying key structural features, known as pharmacophores, that are essential for molecular recognition and binding to a biological target, such as a receptor or enzyme.
The core principles of SAR analysis in this context involve systematically modifying the heterocyclic scaffold and observing the resulting changes in biological activity. Key aspects include:
Identification of the Pharmacophore: This involves determining the essential functional groups and their precise spatial arrangement required for activity. For piperazine-based compounds, the pharmacophore often includes the basic nitrogen atom, an aromatic ring, and specific hydrogen bond donors or acceptors.
Role of Physicochemical Properties: Properties such as lipophilicity (logP), electronic effects (pKa), and steric bulk are systematically varied. For instance, the two nitrogen atoms in the piperazine (B1678402) ring provide a significant polar surface area and act as hydrogen bond acceptors and donors, which can be crucial for solubility and target binding.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles while retaining the core binding interactions.
By understanding these principles, chemists can rationally design new analogues with enhanced therapeutic potential.
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of 4-[(3-Aminophenyl)methyl]piperazin-2-one analogues are highly sensitive to substitutions on various parts of the molecule. Modifications to the aromatic ring, the piperazinone nitrogen atoms, and the aminophenyl moiety all contribute significantly to the compound's interaction with its biological target.
Substituents on the aromatic (phenyl) ring attached to the piperazine core play a decisive role in modulating the affinity and selectivity of the compounds. The nature, position, and number of these substituents can fundamentally influence the biological activity. nih.gov
Research on various arylpiperazine derivatives has demonstrated that both electron-withdrawing and electron-donating groups can impact potency. For example, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the introduction of electron-withdrawing groups at the para-position of the phenylpiperazine moiety was explored. nih.gov Further studies revealed that modifying the number and position of these substituents had a profound effect on allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov Specifically, compounds with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions on the phenyl ring were found to be the most active. nih.gov This suggests that a combination of steric and electronic factors governed by these substitutions is critical for optimal receptor interaction.
The table below summarizes the impact of various aromatic ring substitutions on the biological activity of representative arylpiperazine analogues.
| Compound Series | Substituent (Position) | Observed Effect on Activity | Reference |
| Arylpiperazine Thiophenes | 3,4-Difluoro | High allosteric enhancer activity | nih.gov |
| Arylpiperazine Thiophenes | 3-Chloro-4-fluoro | High allosteric enhancer activity | nih.gov |
| Arylpiperazine Thiophenes | 4-Trifluoromethoxy | High allosteric enhancer activity | nih.gov |
| Phenylpiperazines | Halogen (e.g., Fluoro) | Generally enhances activity | mdpi.com |
| Phenylpiperazines | Methyl | Can enhance or decrease activity depending on position | mdpi.com |
| Phenylpiperazines | Methoxy | Often modulates selectivity | mdpi.com |
This table is for illustrative purposes and synthesizes data from studies on various arylpiperazine scaffolds.
The piperazin-2-one (B30754) ring contains two distinct nitrogen atoms: an amide nitrogen (N1) and a tertiary amine nitrogen (N4). Modifications at these positions have different implications for the molecule's properties and biological activity.
N1 Nitrogen: The N1 nitrogen is part of an amide group, making it non-basic. Substitutions at this position can influence the molecule's conformation and introduce new points of interaction. Studies on related piperazine-2,3-dicarboxylic acid derivatives have shown that attaching bulky, hydrophobic aroyl or aryl substituents to the N1 position can dramatically alter receptor selectivity. nih.gov For instance, a phenanthrenyl-carbonyl group at N1 resulted in a significant shift in selectivity toward certain NMDA receptor subunits (NR2C/NR2D over NR2A/NR2B), demonstrating that this position is a critical site for modulating the pharmacological profile. nih.gov This indicates that the N1 position can be used to probe specific hydrophobic pockets within a binding site.
The position of the amino group on the phenyl ring is a critical determinant of biological activity. The amino group is a strong activating, ortho-, para- director in electrophilic aromatic substitution, which reflects its ability to donate electron density to the aromatic ring. masterorganicchemistry.com This electronic character, along with its hydrogen-bonding capability, influences how the aminophenyl moiety interacts with the target receptor.
While direct SAR studies comparing the ortho, meta, and para isomers of the core compound are limited, data from related structures underscore the importance of substituent positioning. nih.gov
meta Position (as in the parent compound): The 3-amino (meta) position places the amino group in a location that may avoid steric clashes while allowing it to participate in key hydrogen bonding or polar interactions. In studies of benzodiazepine (B76468) analogues, placing an electron-withdrawing group at the meta position was found to be crucial for inhibitory activity. mdpi.com
para Position: An amino group at the 4-position (para) would maximize its electron-donating resonance effect and place it at the most distal point of the substituent. In some classes of compounds, a para-amino group is essential for potency. mdpi.com
ortho Position: An amino group at the 2-position (ortho) would be in close proximity to the methylene (B1212753) linker. This could lead to intramolecular hydrogen bonding, which would affect the conformation of the side chain, or it could cause steric hindrance that prevents optimal binding. mdpi.com
Substitutions on the aminophenyl ring itself would further modulate activity. For example, adding a methyl group ortho to the amino group has been shown to increase biological activity in some scaffolds, potentially by inducing a favorable torsional angle or by making hydrophobic contacts. mdpi.com
Conformational Analysis and its Relevance to Receptor Binding
The three-dimensional shape (conformation) of this compound analogues is intrinsically linked to their ability to bind to a receptor. The six-membered piperazinone ring is not planar and typically adopts a thermodynamically favored chair conformation to minimize steric strain. However, other conformations like twist-boat and boat forms are also possible and may be relevant for receptor binding.
The orientation of substituents on the piperazinone ring is defined as either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring). Studies on related 2-substituted piperazines have shown that in many cases, an axial conformation is preferred for 1-acyl or 1-aryl substituted derivatives. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov
The presence of the benzyl (B1604629) substituent at the N4 position influences the conformational equilibrium of the ring. The energetic barrier to ring inversion can be significant, meaning the molecule may exist as a mixture of conformers at room temperature. The specific conformation that is recognized by the receptor (the "bioactive conformation") may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape and the energy required to adopt the bioactive conformation is critical for designing effective ligands.
Spatial Organization of Molecular Interaction Potentials in SAR
The biological activity of a molecule is governed by the spatial arrangement of its interaction potentials, which create a molecular field that complements the binding site of its target. SAR studies, aided by computational molecular modeling, aim to map this field. Key interactions include:
Electrostatic Interactions: The protonatable N4 nitrogen of the piperazine ring is a key basic center. At physiological pH, it is typically protonated, forming a positive charge that can engage in strong ionic interactions or charge-assisted hydrogen bonds with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the receptor. mdpi.com The amide carbonyl oxygen at the 2-position and the amino group on the phenyl ring act as hydrogen bond acceptors and donors, respectively, creating specific vectors for interaction.
Hydrophobic Interactions: The aminophenyl ring and the benzyl linker provide hydrophobic surfaces that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. acs.org
Steric Factors: The size and shape of the molecule must be complementary to the topology of the receptor's binding site. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric clashes.
Pharmacophore models derived from SAR studies often feature a combination of these interaction points. A typical model for a piperazine-based ligand might include a positive ionizable feature (the N4 amine), one or more hydrogen bond acceptors/donors, and at least one hydrophobic aromatic region, all arranged with specific distances and angles relative to one another.
Computational Chemistry and Molecular Modeling of 4 3 Aminophenyl Methyl Piperazin 2 One
Quantum Chemical Calculations for Electronic Properties and Reactivity
Currently, specific quantum chemical calculations detailing the electronic properties and reactivity of "4-[(3-Aminophenyl)methyl]piperazin-2-one" are not extensively available in publicly accessible scientific literature. Such studies, which would typically involve Density Functional Theory (DFT) calculations, would provide valuable information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and various reactivity descriptors. This information is crucial for understanding its chemical behavior and potential for engaging in various chemical reactions.
Molecular Docking Simulations for Ligand-Target Interactions
While the piperazine (B1678402) scaffold is a common feature in many biologically active molecules and frequently the subject of molecular docking studies, specific molecular docking simulations for "this compound" are not readily found in published research. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights from such simulations are pivotal in drug discovery and medicinal chemistry for predicting the binding affinity and mode of action of a compound with a specific biological target.
Prediction of Physicochemical Parameters
The physicochemical properties of a compound are critical in determining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods provide a rapid and efficient means of predicting these essential parameters.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good indicator of oral bioavailability. For "this compound," the predicted TPSA value is a key metric in assessing its drug-like properties.
Lipophilicity (LogP) Predictions
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. This parameter is crucial for predicting the absorption and distribution of a drug. The predicted LogP value for "this compound" provides insight into its lipophilic character. uni.lu
Hydrogen Bond Donor and Acceptor Site Characterization
The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules. The number of hydrogen bond donors and acceptors in "this compound" has been computationally determined, offering clues about its potential binding interactions.
Rotatable Bond Analysis
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. This property can influence its binding to a target receptor. The analysis of rotatable bonds in "this compound" contributes to a more complete understanding of its structural dynamics.
| Parameter | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | Value not explicitly found in search results |
| Lipophilicity (XlogP) | 0.2 uni.lu |
| Hydrogen Bond Donor Count | Value not explicitly found in search results |
| Hydrogen Bond Acceptor Count | Value not explicitly found in search results |
| Rotatable Bond Count | Value not explicitly found in search results |
Due to a lack of publicly available scientific research on the specific chemical compound "this compound," it is not possible to provide a detailed article on its computational chemistry and molecular modeling, specifically concerning conformational sampling and molecular dynamics simulations.
Extensive searches for computational studies, including conformational analysis and molecular dynamics simulations, for "this compound" did not yield any specific research findings. The scientific literature that is accessible through standard research databases does not appear to contain studies on this particular molecule.
Therefore, the generation of a thorough, informative, and scientifically accurate article, as requested, cannot be fulfilled at this time. Any attempt to create such content would be speculative and would not be based on verifiable research.
Mechanistic Investigations of Biological Activities in Preclinical Models
Elucidation of Molecular Targets and Signaling Pathways
The biological effects of 4-[(3-Aminophenyl)methyl]piperazin-2-one and related structures are mediated through their interaction with various molecular targets, leading to the modulation of critical signaling pathways involved in cancer and other diseases.
Kinase Inhibition Profiles (e.g., MDM2, HDACs)
The piperazine (B1678402) ring is a key structural element in many kinase inhibitors. mdpi.com Derivatives of the piperazin-2-one (B30754) scaffold have been explored for their potential to inhibit key enzymes involved in cancer progression, such as Murine Double Minute 2 (MDM2) and Histone Deacetylases (HDACs).
MDM2 Inhibition: The MDM2-p53 interaction is a critical target in oncology. nih.gov MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. nih.gov Inhibiting this interaction can reactivate p53, leading to cell-cycle arrest and apoptosis in cancer cells. nih.gov While highly potent and specific MDM2 inhibitors like SAR405838 have been developed, the exploration of piperazin-2-one-based structures as MDM2 inhibitors is an ongoing area of research aimed at discovering novel chemical scaffolds for this therapeutic strategy. nih.gov
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. explorationpub.com Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. jst.go.jp A common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and an aromatic cap. nih.gov Piperazine derivatives, particularly those incorporating a hydroxamic acid moiety, have been identified as potent HDAC inhibitors. nih.gov For instance, certain indole-piperazine hybrids have demonstrated submicromolar activity against HDAC1 and a preferential affinity for class I HDACs. jst.go.jp These findings suggest that the this compound scaffold could be a valuable starting point for designing novel and selective HDAC inhibitors. jst.go.jpnih.gov
Opioid Receptor Modulation (e.g., κ-opioid receptor antagonism)
The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is involved in pain, mood, and addiction. rti.orgnih.gov The κ-opioid receptor (KOR), in particular, has emerged as a therapeutic target for conditions like depression and addiction. researchgate.net
Research has shown that 1-substituted 4-(3-hydroxyphenyl)piperazines are potent and pure opioid receptor antagonists. nih.govrti.org These compounds exhibit low nanomolar potencies at μ, δ, and κ receptors. nih.gov The structural similarity between these compounds and this compound, particularly the substituted phenylpiperazine core, suggests a potential for opioid receptor modulation. The nature of the substituent on the phenyl ring (amino vs. hydroxyl) and the piperazine ring structure would influence the affinity and selectivity for different opioid receptor subtypes. nih.govnih.gov
| Compound Class | Receptor Target(s) | Potency (Ke values) | Functional Activity |
| 1-substituted 4-(3-hydroxyphenyl)piperazines | μ, δ, κ opioid receptors | Low nanomolar range (e.g., 1.01-36.8 nM) nih.gov | Pure Antagonist nih.gov |
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates responses to environmental chemicals and is involved in immune modulation and tumorigenesis. nih.govnih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and modulates the expression of target genes. nih.gov Certain small molecules, including some kinase inhibitors, have been identified as AhR ligands. nih.gov The potential for this compound to activate the AhR pathway remains an area for investigation, which could reveal additional mechanisms of action and potential therapeutic applications or off-target effects.
DNA Gyrase Inhibition Mechanisms
DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, making it a well-established target for antibacterial agents. nih.govmdpi.com This enzyme introduces negative supercoils into DNA. nih.gov The piperazine moiety is a key component of the quinolone class of antibiotics, such as ofloxacin, which inhibit DNA gyrase. nih.gov Novel classes of antibiotics that target bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, have been developed based on a piperazine scaffold. google.com These inhibitors act by a novel mode of action distinct from currently approved drugs, hampering DNA transcription and replication in bacterial cells. google.com This suggests that the this compound core could be explored for the development of new antibacterial agents targeting DNA gyrase.
Cellular Responses in In Vitro Systems
The interaction of this compound and its derivatives with molecular targets translates into measurable cellular responses, most notably antiproliferative effects in cancer cell lines.
Antiproliferative Effects on Cancer Cell Lines
A significant body of research has focused on the synthesis and evaluation of piperazine and piperazin-2-one derivatives for their anticancer activity. nih.gov These compounds have been tested against a variety of human cancer cell lines, demonstrating a range of potencies.
For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Several compounds in this series showed good activity against most of the tested cell lines. nih.gov Similarly, cytotoxic evaluations of piperazin-2-one-based structures have been performed on cell lines such as U251 (glioblastoma), HUH7 (hepatocellular carcinoma), and various medulloblastoma cell lines (DAOY, UW228-2, D283, D425). nih.gov While some derivatives reduced cell viability by more than 50% at a 50 µM concentration, they also exhibited similar toxicity in non-malignant HUVEC cells, indicating a need for improved selectivity. nih.gov
The table below summarizes the antiproliferative activities of various piperazine-containing compounds against different cancer cell lines.
| Compound Series | Cancer Cell Line | Effect | Reference |
| Piperazin-2-one derivatives | U251 (Glioblastoma) | Decreased cell viability by >50% at 50 µM | nih.gov |
| Piperazin-2-one derivatives | Medulloblastoma cell lines | Decreased cell viability by >50% at 50 µM | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205 (Colon) | Good activity | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | MDA-MB 231 (Breast) | Good activity | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | IMR-32 (Neuroblastoma) | Good activity | nih.gov |
| Quinolinequinones linked to piperazine | HCT-116 (Colon) | Cytotoxic | nih.gov |
| Quinolinequinones linked to piperazine | ACHN (Renal) | Potent inhibition (IC50 = 1.55 μM for QQ1) | nih.gov |
| Quinolinequinones linked to piperazine | MCF7, T-47D (Breast) | Cytotoxic | nih.gov |
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the preclinical biological activities of the compound This compound corresponding to the requested sections.
The topics outlined below require specific research findings, data tables, and mechanistic studies that are not present in the public domain for this particular chemical entity.
Induction of Apoptosis and Cell Cycle Perturbations
No studies detailing the effects of this compound on apoptotic pathways or cell cycle progression in preclinical models were found.
Effects on Histone Acetylation and Gene Expression
There is no available research investigating the impact of this compound on histone acetylation or its subsequent effects on gene expression.
Prodrug Design Strategies for Optimized Preclinical Performance
No literature was found describing the design or implementation of prodrug strategies specifically for this compound.
While research exists for other molecules containing a piperazine or piperazin-2-one core, the user's strict instruction to focus solely on This compound prevents the inclusion of data from related but structurally distinct compounds. Therefore, the requested article cannot be generated with scientific accuracy at this time.
Amino Acid Conjugation for Enhanced Solubility and Bioavailability
The strategy of conjugating amino acids to a parent drug molecule is a well-established approach in medicinal chemistry to overcome challenges such as poor water solubility and limited bioavailability. This method utilizes the body's natural amino acid transporters to facilitate drug absorption. By attaching an amino acid moiety, the resulting prodrug can exhibit improved solubility and permeability across biological membranes. However, no research articles or preclinical data could be found that specifically apply this technique to this compound.
Bioconversion Mechanisms of Prodrugs to Parent Compound
The successful design of a prodrug hinges on its efficient and predictable conversion to the active parent compound within the body. This bioconversion is typically mediated by enzymes such as esterases or amidases that cleave the bond linking the promoiety (in this case, an amino acid) to the drug. Understanding these mechanisms is crucial for predicting the pharmacokinetic profile of the prodrug and ensuring the timely release of the active agent at the desired site of action. The search for studies detailing the bioconversion of any potential prodrugs of this compound yielded no specific results.
Preclinical Pharmacokinetic and Biotransformation Studies
Absorption and Distribution Characteristics in Preclinical Models
Specific experimental data on the absorption and distribution of 4-[(3-Aminophenyl)methyl]piperazin-2-one in preclinical models is not available in the public domain.
Typically, these characteristics are first evaluated in rodent models (e.g., rats, mice). Studies would determine key pharmacokinetic parameters such as bioavailability, the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax) following oral and intravenous administration.
Metabolic Pathways and Metabolite Identification
While specific metabolites for this compound have not been documented, the metabolic fate of compounds containing piperazine (B1678402) and aminophenyl moieties generally involves several predictable biotransformation reactions. The primary sites of metabolism are the liver and, to a lesser extent, the intestines.
Initial metabolite identification is conducted using in vitro systems, such as liver microsomes or hepatocytes, from preclinical species and humans. Analysis via high-resolution mass spectrometry helps to identify the structures of metabolites formed. Common metabolic pathways for piperazine-containing structures include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of aromatic rings. nih.gov The primary amino group on the phenyl ring is also a potential site for metabolic modification.
Role of Cytochrome P450 Enzymes in Biotransformation
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolism of many drugs. nih.gov For piperazine-containing compounds, CYP3A4 and CYP2D6 are frequently the major isoforms responsible for their oxidative metabolism. nih.govresearchgate.net
To characterize the biotransformation of this compound, studies would involve incubating the compound with a panel of recombinant human CYP enzymes. These experiments identify which specific CYP isoforms are responsible for its metabolism. This information is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific enzymes could alter the plasma concentrations of the compound.
Characterization of Conjugation Reactions
Following Phase I oxidative metabolism, a compound or its metabolites can undergo Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion. For a compound with a primary aromatic amine, such as this compound, a common conjugation pathway is N-acetylation, catalyzed by N-acetyltransferase enzymes. Another potential pathway is glucuronidation of hydroxylated metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). Characterization of these pathways is typically performed using liver cytosolic or microsomal fractions supplemented with the necessary cofactors (e.g., UDPGA for glucuronidation).
Elimination Routes and Clearance Mechanisms
No published data exists detailing the elimination and clearance of this compound.
Elimination studies are typically conducted in preclinical species using a radiolabeled version of the compound to trace its path through and out of the body. These "mass balance" studies quantify the proportion of the administered dose that is excreted in urine versus feces. This helps to determine the relative importance of renal (kidney) and hepatic (liver) clearance pathways. Key parameters such as clearance (CL) and elimination half-life (t½) would be calculated from plasma concentration-time data. For similar piperazine compounds, clearance can range from low to high, indicating that elimination rates are highly structure-dependent. nih.govnih.gov
In Silico Prediction of ADME Properties
In the absence of experimental data, computational (in silico) models are valuable tools for predicting the ADME properties of a molecule based on its structure. mdpi.comfrontiersin.orgrsc.org These models use algorithms derived from large datasets of experimentally determined properties to estimate the likely pharmacokinetic profile of a new chemical entity.
For this compound, various freely available and commercial software platforms (e.g., SwissADME, pkCSM) could be used to generate predictions. These predictions provide an early-stage assessment of the compound's drug-likeness and potential liabilities. Key properties that are commonly predicted include:
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and Polar Surface Area (PSA).
Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) penetration.
Metabolism: Prediction of which CYP450 enzymes the compound might inhibit or be a substrate for.
Toxicity: Predictions for potential hepatotoxicity or other toxicities.
The table below provides a representative example of the kind of output generated from an in silico ADME prediction for a molecule like this compound.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 219.27 g/mol | Compliant with drug-likeness guidelines (e.g., Lipinski's Rule of 5) |
| LogP (Lipophilicity) | 0.85 - 1.20 | Indicates moderate lipophilicity, favorable for absorption |
| Water Solubility | High | Suggests good solubility, which aids absorption |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract |
| BBB Permeant | No | Predicted to not cross the blood-brain barrier significantly |
| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions involving the CYP2D6 pathway |
| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions involving the CYP3A4 pathway |
Disclaimer: The data in this table is for illustrative purposes only and represents a typical output from computational prediction software. It is not based on experimental results for this compound.
Q & A
Q. What are the standard synthetic protocols for 4-[(3-Aminophenyl)methyl]piperazin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:
Coupling Reactions : Piperazine derivatives are often synthesized via Buchwald-Hartwig amination or Ullmann-type couplings using palladium catalysts. Precursors like 3-aminobenzyl halides can react with piperazinone derivatives under inert atmospheres .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol/water) is used for purification. Monitor purity via TLC or HPLC .
Optimization : Adjust reaction temperature (e.g., 80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yields. Kinetic studies using NMR can identify rate-limiting steps .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbonyl signals (δ ~170 ppm for the piperazinone) .
- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C=O (~1650 cm⁻¹) .
X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles. For example, the piperazinone ring typically adopts a chair conformation .
Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ at m/z 248.1) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?
Methodological Answer:
Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions . Basis sets (e.g., 6-31G*) model electron correlation .
Property Calculation :
- HOMO-LUMO Gaps : Predict reactivity and charge transfer (e.g., HOMO localized on the aminophenyl group).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design .
Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine parameters .
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
Methodological Answer:
Dose-Response Assays : Perform IC₅₀ studies across multiple cell lines (e.g., cancer vs. normal cells) to establish selectivity .
Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like dopamine D₃. Validate with radioligand displacement assays .
Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to differentiate intrinsic activity from pharmacokinetic effects .
Q. What methodological challenges arise in purifying this compound, and how are they addressed?
Methodological Answer:
Challenge : Polar byproducts (e.g., unreacted amines) co-elute with the product.
Solution : Use reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water + 0.1% TFA) .
Challenge : Hygroscopicity complicates crystallization.
Solution : Lyophilize under vacuum or use anhydrous solvents (e.g., dried THF) .
Challenge : Oxidative degradation.
Solution : Store under nitrogen at –20°C and add stabilizers (e.g., BHT) .
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
Methodological Answer:
Acidic Conditions : Protonation of the piperazinone nitrogen enhances electrophilicity, facilitating nucleophilic attacks (e.g., acylation at the amine group) .
Basic Conditions : Deprotonation of the NH group promotes ring-opening reactions (e.g., hydrolysis to form diamines) .
Monitoring : Use pH-dependent UV-Vis spectroscopy (λmax shifts) or in situ Raman spectroscopy to track intermediates .
Q. What strategies are used to correlate computational predictions with experimental results for this compound?
Methodological Answer:
Benchmarking : Compare DFT-calculated bond lengths (e.g., C=O at 1.22 Å) with X-ray data .
Dynamic Simulations : Run molecular dynamics (MD) in explicit solvent (e.g., water) to assess conformational stability vs. NMR-derived NOE data .
Error Analysis : Quantify deviations using metrics like root-mean-square deviation (RMSD) for structural alignment or mean absolute error (MAE) for spectral comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
